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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational antibody-drug conjugate
(ADC) OBTO076 (also known as MEN1309) with other approved ADCs, based on publicly
available research findings. The information is intended to assist in the independent verification
of OBTO76's performance and to provide context for its potential therapeutic applications.

Executive Summary

OBTO76 is a first-in-class antibody-drug conjugate targeting CD205, a protein expressed on
various solid tumors and hematological malignancies.[1] Preclinical and early clinical data
suggest that OBT076 has the potential to be an effective anti-cancer agent. This guide
summarizes the available quantitative data on OBT076 and compares its mechanism of action
and available performance data with three commercially successful ADCs: Trastuzumab
deruxtecan (Enhertu®), Sacituzumab govitecan (Trodelvy®), and Enfortumab vedotin
(Padcev®).
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Table 1: Preclinical Cytotoxicity of OBT076 in B-cell
Lymphoma Cell Lines

. 95% Apoptosis
. Number of Cell Median IC50 . .
Cell Line Type Confidence Induction (at 1

Li M
ines (PM) Interval (pM) nM)

Diffuse Large B-
cell Lymphoma 42 200 15 - 20,000
(DLBCL)

59.5% of cell

lines

Mantle Cell
Lymphoma
(MCL)

Marginal Zone
Lymphoma
(MZL)

Chronic
Lymphocytic
Leukemia (CLL)

Control (Human

20,000 13,000 - 70,000  N/A
IgG-DM4)

Source: Data compiled from preclinical studies on MEN1309/0BT076.[1][2]

Table 2: Preliminary Clinical Efficacy of OBT076 (Phase
1 Studies)
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Clinical Trial ID

Cancer Type

Treatment Regimen

Key Efficacy
Results

NCT04064359

Advanced/Metastatic

Solid Tumors

OBTO076 monotherapy
(dose escalation from
1.6 to 3.5 mg/kg)

Recommended Phase
2 dose: 3.0 mg/kg.[3]
[4] 7 patients showed
clinical benefit. One
gastric cancer patient
had a major response
with disappearance of
ascites and metastatic
adenopathy.[3][4] Two
patients with low PD-
L1 expression had
near-complete
responses after
sequential treatment

with pembrolizumab.

[3]4]

NCT03403725
(SHUTTLE study)

Metastatic Solid
Tumors and Non-

Hodgkin Lymphoma

OBT076 monotherapy

(dose escalation)

Supported the clinical
development of
OBTO076 in CD205-

positive tumors.[5]

NCT04064359

(Combination)

Chemo-refractory
Advanced Solid

Tumors

OBTO076 (2.0-2.5
mg/kg) followed by a

checkpoint inhibitor

A patient with
advanced gastric
cancer showed a
~40% tumor
shrinkage after 2
cycles of OBTO76,
and a complete
response after 2 more
cycles of OBT076 and
1 cycle of
pembrolizumab.[6][7]
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Table 3: Comparison of OBT076 with Approved
Antibody- ~oni

Trastuzumab Sacituzumab Enfortumab
OBT076 . )
Feature deruxtecan govitecan vedotin
(MEN1309)
(Enhertu®) (Trodelvy®) (Padcev®)
HER2 (Human
_ TROP-2
Epidermal )
) CD205 (DEC- (Trophoblast cell-  Nectin-4[13][14]
Target Antigen growth factor )
205, LY75)[1] surface antigen [15]
Receptor 2)[8][9]
2)[11][12]
[10]
SN-38 (an active =~ Monomethyl
DM4 (a metabolite of auristatin E
o Deruxtecan (a -
Payload maytansinoid ] irinotecan, a (MMAE, a
] ] topoisomerase | ] ]
(Cytotoxin) microtubule o topoisomerase | microtubule-
_— inhibitor)[8][9][16] = N
inhibitor)[1] inhibitor)[11][12] disrupting agent)
[17] [13][14][15]
Cleavable (N- Enzymatically
) succinimidyl-4- cleavable Hydrolyzable Protease-
Linker Type ) o )
(2-pyridyldithio) (peptide-based) (CL2A)[11][17] cleavable[13][15]
butanoate)[1] [16]
HER2-positive Metastatic triple-
breast cancer, negative breast
HER2-low breast  cancer, Advanced or
cancer, HER2- metastatic metastatic
Approved o ) ]
o Investigational mutant non-small  urothelial cancer,  urothelial
Indications
cell lung cancer, HR- cancer[13][14]
HER2-positive positive/HER2- [15]
gastric negative breast
cancer[10][16] cancer[12]
Not explicitly Not explicitly
Drug-to-Antibody  stated in 8[16] ~7.6-8[12][17] stated in
Ratio (DAR) reviewed [18] reviewed
sources sources
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Experimental Protocols
In Vitro Cytotoxicity Assay (General Protocol)

This protocol outlines a general method for assessing the cytotoxic effects of an ADC on
cancer cell lines, based on standard laboratory practices.

e Cell Culture: Cancer cell lines with varying levels of target antigen expression are cultured in
appropriate media and conditions.

o Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to
adhere overnight.

o Treatment: Cells are treated with serial dilutions of the ADC, a non-targeting control ADC,
and the free cytotoxic payload.

 Incubation: The plates are incubated for a period of 72 to 120 hours.

 Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT) or a
luminescence-based assay (e.g., CellTiter-Glo®).

» Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the
percentage of cell viability against the logarithm of the drug concentration.

In Vivo Xenograft Model (General Protocol)

This protocol describes a general procedure for evaluating the in vivo efficacy of an ADC in a
mouse xenograft model.

e Cell Implantation: Human tumor cells are implanted subcutaneously into the flank of
immunocompromised mice.

e Tumor Growth: Tumors are allowed to grow to a specified size.

o Treatment Administration: Mice are randomized into treatment groups and receive
intravenous injections of the ADC, a vehicle control, or a control antibody.

e Tumor Measurement: Tumor volume is measured at regular intervals using calipers.
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e Endpoint: The study is concluded when tumors in the control group reach a predetermined

size, or at a specified time point.

» Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume in
the treated groups to the control group.

Mandatory Visualization
Signaling Pathways and Experimental Workflows
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Antibody-Drug Conjugates
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Comparative ADC Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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